PS-1145 dihydrochloride

IKKβ inhibition NF-κB pathway kinase inhibitor potency

PS-1145 dihydrochloride is a sub-100 nM IKKβ inhibitor with tumor-selective cytotoxicity—sparing normal epithelial cells while suppressing NF-κB-addicted malignancies. Validated for ABC-DLBCL vs. GCB-DLBCL discrimination, NPC xenografts (3-50 mg/kg), and chemokine-selective pulmonary inflammation models. Choose for experiments requiring NF-κB pathway dissection without confounding off-target kinase activity.

Molecular Formula C17H13Cl3N4O
Molecular Weight 395.7 g/mol
Cat. No. B149754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS-1145 dihydrochloride
SynonymsN-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide Hydrochloride (1:2);  N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide Dihydrochloride
Molecular FormulaC17H13Cl3N4O
Molecular Weight395.7 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl
InChIInChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H
InChIKeyQTDCBADLGJZBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PS-1145 Dihydrochloride: A Differentiated IKK2 Inhibitor for NF-κB Pathway Modulation in Research


PS-1145 dihydrochloride (CAS 1049743-58-9) is a β-carboline-derived small-molecule inhibitor of IκB kinase (IKK), specifically targeting IKKβ (IKK2) with an IC₅₀ value of 88-100 nM . As a selective ATP-competitive inhibitor of the IKK complex, PS-1145 blocks IκBα phosphorylation and subsequent degradation, thereby preventing NF-κB nuclear translocation and transcriptional activation [1]. Unlike broader-spectrum kinase inhibitors, PS-1145 exhibits negligible activity against PKA, PKC, and CKII, establishing it as a targeted tool for dissecting NF-κB-dependent signaling without confounding off-pathway effects . The compound is available as the dihydrochloride salt form, which enhances aqueous solubility and formulation flexibility for both in vitro cellular studies and in vivo animal models .

Why PS-1145 Dihydrochloride Cannot Be Interchanged with Generic IKK Inhibitors


IKK inhibitors exhibit substantial heterogeneity in potency, isoform selectivity, and functional outcomes across experimental systems. Simple substitution of one IKK inhibitor for another without accounting for these differential parameters introduces significant experimental variability. PS-1145 dihydrochloride demonstrates a unique combination of sub-100 nM IKKβ potency and documented tumor-cell-specific activity that distinguishes it from other in-class compounds such as BMS-345541, SC-514, TPCA-1, and BAY 11-7082 [1]. Critically, PS-1145 has established efficacy at lower in vivo doses (3-50 mg/kg) compared to many alternatives requiring higher systemic exposure, and its tumor-selective cytotoxicity profile—sparing normal epithelial cells—represents a non-interchangeable experimental attribute [2]. The quantitative evidence below establishes the specific dimensions along which PS-1145 dihydrochloride offers verifiable differentiation for research selection.

PS-1145 Dihydrochloride Quantitative Evidence Guide: Comparator-Based Differentiation Data


IKKβ Potency Comparison: PS-1145 vs. SC-514, BMS-345541, and TPCA-1

PS-1145 dihydrochloride exhibits sub-100 nM IKKβ inhibitory potency (IC₅₀ = 88-100 nM), representing a significant potency differential relative to SC-514, which demonstrates substantially weaker IKKβ inhibition with IC₅₀ values of 11,200 nM [1]. Compared to BMS-345541, PS-1145 shows approximately 3-fold greater potency against IKKβ (88 nM vs. 300 nM) [2]. While TPCA-1 exhibits marginally higher nominal IKKβ potency (17.9 nM), this comes at the cost of reduced IKKα selectivity (IKKα IC₅₀ = 400 nM for TPCA-1 vs. PS-1145's documented kinase panel selectivity) [3].

IKKβ inhibition NF-κB pathway kinase inhibitor potency

Tumor Cell Line Selectivity: Differential Cytotoxicity in ABC-DLBCL vs. GCB-DLBCL Subtypes

PS-1145 demonstrates molecularly-defined tumor subtype selectivity that is not universally observed across IKK inhibitors. In diffuse large B-cell lymphoma (DLBCL) cell lines, PS-1145 induces selective cytotoxicity in activated B cell-like (ABC) DLBCL lines while sparing germinal center B cell-like (GCB) DLBCL lines [1]. This subtype-selective toxicity correlates with the NF-κB dependency status of the ABC subtype and is not a generic IKK inhibition effect. The selective killing of ABC-DLBCL versus GCB-DLBCL lines was confirmed via gene expression profiling and functional rescue experiments using inducible p65-ERD, establishing that PS-1145-mediated cytotoxicity is mechanistically linked to NF-κB pathway suppression rather than nonspecific toxicity [2].

diffuse large B-cell lymphoma cell line selectivity NF-κB dependence

Tumor-Selective Growth Inhibition: Differential Activity in NPC Tumorigenic vs. Normal Nasopharyngeal Epithelial Cells

PS-1145 exhibits tumor-cell-specific growth inhibition in nasopharyngeal carcinoma (NPC) models, significantly inhibiting the proliferation of tumorigenic NPC cell lines while showing no detectable effect on normal nasopharyngeal epithelial cells at comparable concentrations [1]. This therapeutic window is corroborated by in vivo xenograft studies where low-dose PS-1145 (3 mg/kg) significantly suppressed subcutaneous tumor formation without apparent adverse effects [2]. This tumor-selectivity profile is not universally documented for other IKK inhibitors such as BAY 11-7085 or IMD-0354 in published NPC studies and represents a meaningful differentiation parameter for researchers investigating cancer cell-specific vulnerabilities [3].

nasopharyngeal carcinoma tumor selectivity normal cell sparing

In Vivo Anti-Tumor Efficacy: PS-1145 Apoptosis Induction vs. Untreated Control in DMBA-Induced Skin Tumor Model

PS-1145 demonstrates quantifiable in vivo anti-tumor efficacy in the DMBA-induced skin tumor model in male Wistar rats. Intravenous administration of PS-1145 at 50 mg/kg significantly enhanced tumor cell apoptosis, with mechanistic validation showing upregulation of p53, activation of caspases, and concomitant downregulation of NF-κB and VEGF [1]. These in vivo effects are distinguishable from alternative IKK inhibitors that lack comparable published in vivo tumor efficacy data in this specific model system. While BMS-345541 has documented in vivo anti-inflammatory activity, its tumor efficacy profile in DMBA-induced models is less extensively characterized [2].

in vivo tumor model apoptosis induction DMBA-induced tumor

Pulmonary Inflammation Reduction: PS-1145 vs. Smoking Control in Tobacco Smoke-Induced Model

In a tobacco smoke-induced pulmonary inflammation model, PS-1145 (administered intraperitoneally) produced significant quantitative reductions in inflammatory parameters compared to smoking-only controls. The PS-1145-treated group showed significantly reduced total cell counts, neutrophils, and macrophages in bronchoalveolar lavage (BAL) fluid, alongside decreased KC (keratinocyte-derived chemokine) and MCP-1 (monocyte chemoattractant protein-1) levels [1]. Notably, PS-1145 did not significantly alter MIP-1α levels, demonstrating chemokine-specific rather than global inflammatory suppression. This chemokine-selective profile contrasts with broader-spectrum anti-inflammatory approaches and may offer more targeted pathway interrogation in respiratory inflammation studies [2].

pulmonary inflammation inflammatory cell recruitment chemokine reduction

Kinase Selectivity Profile: Negligible Activity Against PKA, PKC, and CKII

PS-1145 dihydrochloride exhibits a favorable selectivity profile with no detectable inhibitory activity against protein kinase A (PKA), protein kinase C (PKC), and casein kinase II (CKII) at concentrations achieving IKK inhibition . This selectivity contrasts with broader-spectrum kinase inhibitors that may confound NF-κB pathway studies through off-target effects on parallel signaling cascades. While systematic kinome-wide profiling data for PS-1145 remains limited in published literature relative to newer IKK inhibitors, the documented sparing of these three major kinase families establishes a baseline selectivity expectation not uniformly available for all IKK inhibitor alternatives [1].

kinase selectivity off-target screening PKA PKC CKII

PS-1145 Dihydrochloride Optimal Application Scenarios Based on Quantified Differentiation Evidence


NF-κB-Dependent Lymphoma Subtype Discrimination Studies

PS-1145 dihydrochloride is optimally deployed in experiments requiring molecular subtype discrimination between ABC-DLBCL and GCB-DLBCL. The compound's documented selective cytotoxicity toward ABC-DLBCL lines (while sparing GCB-DLBCL lines) enables functional validation of NF-κB pathway dependency in lymphoma classification workflows [1]. Researchers can leverage this differential sensitivity as a phenotypic readout to distinguish NF-κB-addicted malignancies from NF-κB-independent subtypes, with functional rescue experiments using inducible NF-κB constructs serving as confirmatory controls.

Tumor Cell-Selective Mechanistic Studies in Nasopharyngeal Carcinoma

For investigations requiring tumor-specific pathway interrogation without confounding cytotoxicity to normal epithelial controls, PS-1145 dihydrochloride offers documented tumor-selective growth inhibition in NPC models [2]. The compound significantly inhibits tumorigenic NPC cell proliferation while showing no detectable effect on normal nasopharyngeal epithelial cells at comparable concentrations. This selectivity window supports co-culture experiments, tumor-stroma interaction studies, and investigations of cancer cell-autonomous signaling mechanisms where normal cell viability must be preserved.

In Vivo Preclinical Tumor Efficacy Studies Requiring Validated Dosing Parameters

PS-1145 dihydrochloride is well-suited for in vivo tumor studies where established dosing benchmarks reduce experimental optimization burden. The compound has demonstrated significant tumor cell apoptosis enhancement at 50 mg/kg (i.v.) in DMBA-induced skin tumor models, with validated mechanistic endpoints including p53 upregulation, caspase activation, and NF-κB/VEGF downregulation [3]. Additionally, low-dose efficacy at 3 mg/kg has been documented in NPC xenograft models, providing researchers with a range of validated in vivo dosing parameters to accelerate study design [2].

Chemokine-Specific Pulmonary Inflammation Pathway Dissection

For respiratory inflammation research requiring targeted rather than global inflammatory suppression, PS-1145 dihydrochloride provides chemokine-selective activity documented in tobacco smoke-induced pulmonary inflammation models [4]. The compound significantly reduces KC and MCP-1 levels while sparing MIP-1α, enabling researchers to dissect specific chemokine signaling branches in pulmonary disease pathogenesis. This selective profile is particularly valuable for studies aiming to distinguish NF-κB-dependent chemokine regulation from alternative inflammatory pathways in airway epithelial biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PS-1145 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.